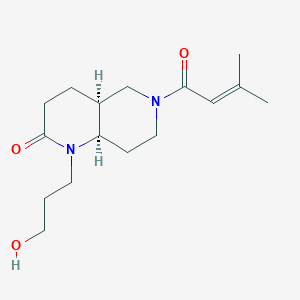
3-(2-methylpyrimidin-4-yl)-5-(2-piperidin-2-ylethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-methylpyrimidin-4-yl)-5-(2-piperidin-2-ylethyl)phenol, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a potent and specific inhibitor of mGluR5 and has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological conditions.
Wirkmechanismus
3-(2-methylpyrimidin-4-yl)-5-(2-piperidin-2-ylethyl)phenol acts as a negative allosteric modulator of mGluR5, which means it binds to a site on the receptor that is distinct from the glutamate binding site and reduces the receptor's activity. This leads to a decrease in the release of glutamate and other neurotransmitters, resulting in a reduction of synaptic transmission and neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the modulation of synaptic plasticity, the inhibition of long-term potentiation (LTP), the reduction of excitotoxicity, the prevention of neurodegeneration, and the improvement of cognitive function. It has also been shown to have anti-inflammatory and analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-methylpyrimidin-4-yl)-5-(2-piperidin-2-ylethyl)phenol is a highly specific and potent inhibitor of mGluR5, which makes it a valuable tool for investigating the role of this receptor in various physiological and pathological conditions. However, its use has some limitations, such as the potential for off-target effects, the need for careful dosing and administration, and the difficulty of interpreting results due to the complexity of the mGluR5 signaling pathway.
Zukünftige Richtungen
There are many future directions for the use of 3-(2-methylpyrimidin-4-yl)-5-(2-piperidin-2-ylethyl)phenol in scientific research, including the investigation of its effects on other neurotransmitter systems, the development of more selective and potent mGluR5 inhibitors, and the evaluation of its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, the use of this compound in combination with other drugs or therapies may lead to new insights into the complex interactions between different signaling pathways in the brain.
Synthesemethoden
3-(2-methylpyrimidin-4-yl)-5-(2-piperidin-2-ylethyl)phenol can be synthesized by a multi-step process involving the reaction of 2-methylpyrimidine-4-carboxylic acid with 1-(2-bromoethyl)-4-methylpiperidine, followed by reduction with lithium aluminum hydride, and subsequent reaction with 5-bromo-2-hydroxybenzaldehyde. The final product is obtained after purification by column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(2-methylpyrimidin-4-yl)-5-(2-piperidin-2-ylethyl)phenol has been extensively used in scientific research to investigate the role of mGluR5 in various physiological and pathological conditions, such as addiction, anxiety, depression, Parkinson's disease, and fragile X syndrome. It has been shown to modulate the release of neurotransmitters, including glutamate, dopamine, and GABA, and to affect synaptic plasticity and neuronal excitability.
Eigenschaften
IUPAC Name |
3-(2-methylpyrimidin-4-yl)-5-(2-piperidin-2-ylethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-13-19-9-7-18(21-13)15-10-14(11-17(22)12-15)5-6-16-4-2-3-8-20-16/h7,9-12,16,20,22H,2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJBKJSVHQEPOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C2=CC(=CC(=C2)CCC3CCCCN3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-fluorophenyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5265253.png)
![2-[2-(trifluoromethyl)morpholin-4-yl]quinoxaline](/img/structure/B5265258.png)
![2-{[(5-phenyl-2-furyl)methyl]amino}ethanol hydrochloride](/img/structure/B5265261.png)
![N-(2,4-dimethylphenyl)-4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5265264.png)

![3-{2-[(3S*,4R*)-3-benzyl-4-hydroxy-4-methyl-1-piperidinyl]-2-oxoethyl}-1,3-oxazolidin-2-one](/img/structure/B5265280.png)
![5-fluoro-2-{1-[2-(4-morpholinyl)-2-oxoethyl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B5265282.png)
![8-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5265284.png)
![6-({[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}amino)pyrazine-2-carboxamide](/img/structure/B5265289.png)
![4-methyl-N-{4-[3-(2-thienyl)acryloyl]phenyl}benzamide](/img/structure/B5265303.png)
![7H-[1,2,3]triazolo[4,5-e][2,1,3]benzothiadiazole](/img/structure/B5265319.png)
![ethyl 1-[3-(2-methylphenoxy)propyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5265330.png)
![N-(2,5-dimethoxyphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5265338.png)
![4-(2,6-dimethylpyridin-3-yl)-N-{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}pyrimidin-2-amine](/img/structure/B5265339.png)
